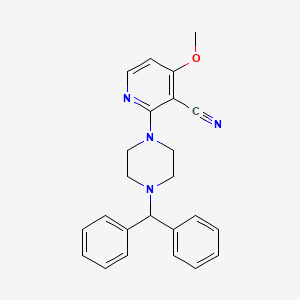![molecular formula C20H14F3N3O2 B2924924 Ethyl 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881941-65-7](/img/structure/B2924924.png)
Ethyl 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods . Then, intramolecular cyclization of these products in nitrobenzene under reflux conditions affords a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits a moderate cytotoxic activity against certain cancer cell lines . To enhance the cytotoxic activity of this compound, it was modified by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring .Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential in cancer treatment due to its cytotoxic activity against various cancer cell lines. Modifications of the quinoline ring, such as changing the side-chain substituent or forming a new heterocyclic ring, have been explored to enhance this activity . The compound’s ability to inhibit cancer cell proliferation makes it a candidate for further research in developing new anticancer drugs.
Drug Discovery
In drug discovery, the compound’s unique properties make it suitable for the development of new pharmaceuticals. Its structure allows for the creation of various derivatives with potential therapeutic effects. The trifluoromethyl group, in particular, is a common pharmacophore in FDA-approved drugs, indicating the compound’s relevance in medicinal chemistry .
Polymer Synthesis
The compound serves as a precursor in the synthesis of polymers. Its reactivity allows for the creation of novel polymeric materials with potential applications in various industries. The incorporation of the trifluoromethyl group can impart unique physical and chemical properties to the resulting polymers .
Organic Electronics
Ethyl 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate can be used in the field of organic electronics. Its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices. The compound’s ability to conduct electricity and emit light upon stimulation is of particular interest .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. By interfering with the enzymatic processes of disease-causing organisms, derivatives of this compound could be used to treat various diseases. Research into its mechanism of action could lead to the development of new classes of inhibitors .
Agricultural Chemicals
Due to its structural similarity to other quinoline derivatives known for their biological activity, this compound could be explored for use in agriculture. It may serve as a starting point for the development of new pesticides or herbicides, contributing to the protection of crops and yield enhancement .
Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a wide range of biological activities and can inhibit different enzymes including topoisomerase, thymidylate synthase, telomeras, and different protein kinases .
Mode of Action
It’s known that quinoline derivatives can interact with their targets and cause changes that lead to their biological effects .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Ethyl 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line and a weak activity against the HCT-116 human colorectal carcinoma cell line . This suggests that the compound may have potential as an anticancer agent.
properties
IUPAC Name |
ethyl 4-(4-cyanoanilino)-7-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2/c1-2-28-19(27)16-11-25-17-9-13(20(21,22)23)5-8-15(17)18(16)26-14-6-3-12(10-24)4-7-14/h3-9,11H,2H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPQHESMVGYORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-methylthiophene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2924842.png)


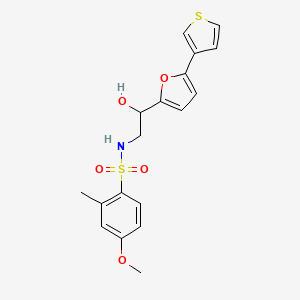
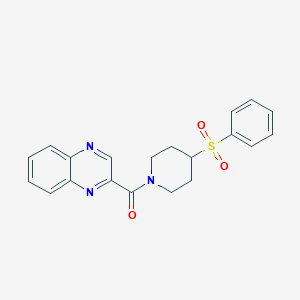
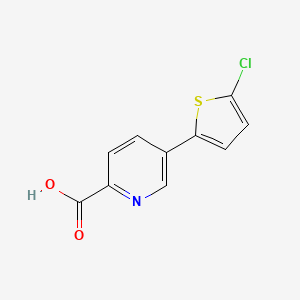
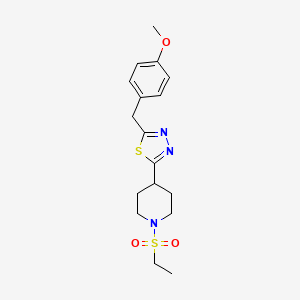
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide](/img/structure/B2924851.png)


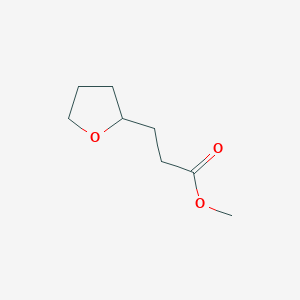
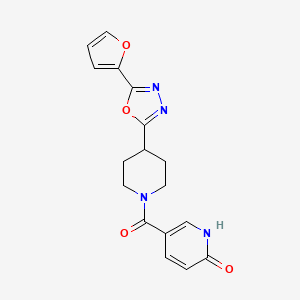
![N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2924861.png)
